molecular formula C12H6Br4N2O2 B14566918 Phenol, 4,4'-azobis[2,6-dibromo- CAS No. 61841-50-7

Phenol, 4,4'-azobis[2,6-dibromo-

Cat. No.: B14566918
CAS No.: 61841-50-7
M. Wt: 529.80 g/mol
InChI Key: PUQYPPLFGSPZKR-UHFFFAOYSA-N
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Description

Phenol, 4,4’-azobis[2,6-dibromo- is a chemical compound characterized by the presence of phenol groups and bromine atoms. This compound is notable for its unique structure, which includes azo linkages and brominated phenol rings. It is used in various scientific and industrial applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 4,4’-azobis[2,6-dibromo- typically involves the reaction of 2,6-dibromophenol with an azo compound under controlled conditions. The reaction is carried out in the presence of a catalyst, often a metal salt, to facilitate the formation of the azo linkage. The reaction conditions, including temperature and pH, are carefully controlled to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of Phenol, 4,4’-azobis[2,6-dibromo- is scaled up using continuous flow reactors. This method allows for the efficient production of large quantities of the compound while maintaining high purity. The process involves the continuous addition of reactants and the removal of products, ensuring a steady state of reaction and minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

Phenol, 4,4’-azobis[2,6-dibromo- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.

    Reduction: Reduction of the azo linkage can yield amines, which are useful in the synthesis of dyes and pigments.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Halogenated, nitrated, and sulfonated phenol derivatives.

Scientific Research Applications

Phenol, 4,4’-azobis[2,6-dibromo- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of complex molecules.

    Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Phenol, 4,4’-azobis[2,6-dibromo- involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo redox reactions, leading to the formation of reactive intermediates that can modify biological molecules. These interactions can affect various cellular pathways, including signal transduction and metabolic processes.

Comparison with Similar Compounds

Phenol, 4,4’-azobis[2,6-dibromo- can be compared with other brominated phenols and azo compounds:

    2,6-Dibromophenol: Similar in structure but lacks the azo linkage, making it less versatile in certain applications.

    4,4’-Azobisphenol: Contains an azo linkage but lacks bromine atoms, resulting in different reactivity and applications.

    2,4-Dibromophenol: Another brominated phenol with different substitution patterns, leading to variations in chemical behavior.

Conclusion

Phenol, 4,4’-azobis[2,6-dibromo- is a versatile compound with significant applications in various fields of science and industry. Its unique structure and reactivity make it a valuable tool for researchers and industrial chemists alike.

Properties

CAS No.

61841-50-7

Molecular Formula

C12H6Br4N2O2

Molecular Weight

529.80 g/mol

IUPAC Name

2,6-dibromo-4-[(3,5-dibromo-4-hydroxyphenyl)diazenyl]phenol

InChI

InChI=1S/C12H6Br4N2O2/c13-7-1-5(2-8(14)11(7)19)17-18-6-3-9(15)12(20)10(16)4-6/h1-4,19-20H

InChI Key

PUQYPPLFGSPZKR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Br)O)Br)N=NC2=CC(=C(C(=C2)Br)O)Br

Origin of Product

United States

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